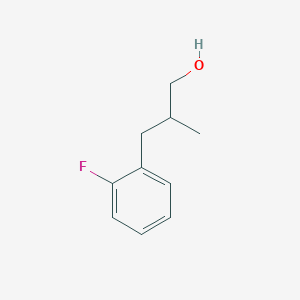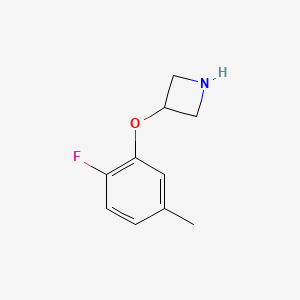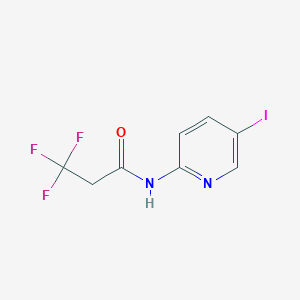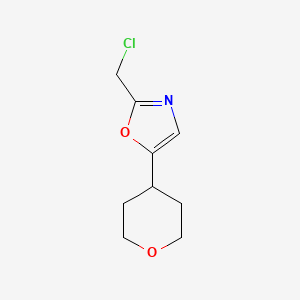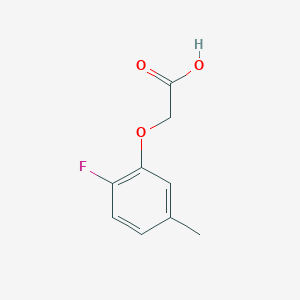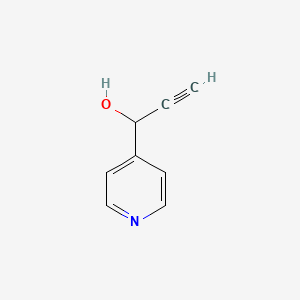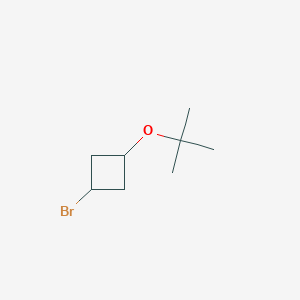
1-Bromo-3-(tert-butoxy)cyclobutane
Vue d'ensemble
Description
“1-Bromo-3-(tert-butoxy)cyclobutane” is a chemical compound with the CAS Number: 1501509-75-6 . It has a molecular weight of 207.11 .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-(tert-butoxy)cyclobutane” is1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3 . This code provides a specific description of the molecule’s structure.
Applications De Recherche Scientifique
Synthesis and Structural Studies :
- The bromination of cyclobutane derivatives, such as in the synthesis of C2-Symmetric 1,2-di(fluorenylidene)cyclobutanes, shows the potential of halogenated cyclobutanes in forming complex molecular structures. Bromination can lead to different diastereomers, highlighting the stereochemical versatility of these compounds (Milosevic et al., 2015).
Continuous Photo Flow Chemistry :
- In a study on scale-up synthesis, tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate was synthesized from tert-butyl 2-oxo-2H-pyran-5-carboxylate using continuous photo flow chemistry. This process demonstrates the utility of cyclobutane derivatives in photochemical reactions and their potential applications in material science (Yamashita et al., 2019).
Reactivity and Insertion Studies :
- Research involving phenyl(bromodichloromethyl)mercury-derived dichlorocarbene insertion into various cyclobutane derivatives explores the reactivity of these compounds. This study provides insights into the mechanisms of stereoselective insertion processes, crucial for understanding cyclobutane chemistry (Seyferth et al., 1973).
Cycloaddition Reactions :
- The thermal [2+2] cycloaddition of 1-bromo-2-(9-fluorenylidene)ethylene to form fluorene-9-spiro cyclobutane derivatives showcases the use of brominated cyclobutane in cycloaddition reactions. These reactions are fundamental in organic synthesis and can lead to the formation of complex, rigid structures (Toda et al., 1974).
Generation and Trapping of Unsymmetrical Isodihydropyridine :
- Studies on the generation and interception of unsymmetrical isodihydropyridines involve the use of brominated cyclobutane derivatives. These studies provide valuable information on the reactivity and potential applications of these compounds in complex organic synthesis (Drinkuth et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSLXTOCYSMBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(tert-butoxy)cyclobutane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



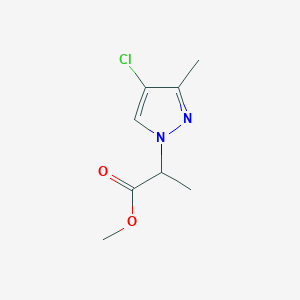
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1400041.png)
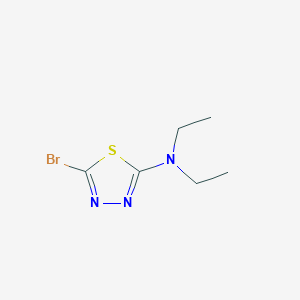
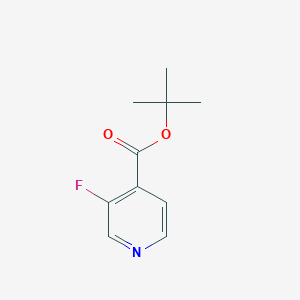
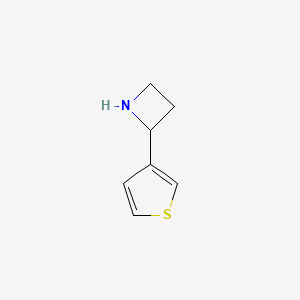
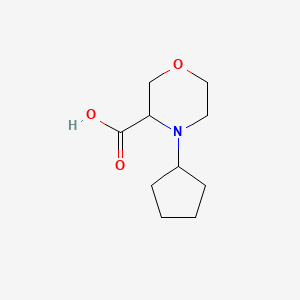
![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)
